2,6-Dichloro-N-methylaniline
Overview
Description
2,6-Dichloro-N-methylaniline is an organic compound with the formula C7H7Cl2N . It is a colorless or white solid . Derivatives of this compound include the drugs clonidine and diclofenac .
Synthesis Analysis
This compound can be produced by the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . An alternative manufacturing process involves oxidative chlorination after protection of the starting material in the para position followed by deprotection involving desulphonation or decarboxylation .Physical and Chemical Properties Analysis
This compound has a molar mass of 176.04 g/mol . It appears as a white to beige brownish crystalline powder . Unfortunately, specific information about its boiling point, melting point, and density was not found in the sources.Scientific Research Applications
Synthesis and Optimization
- New Synthesis Processes : Two new processes were developed for synthesizing 2,6-dichloro-3-methylaniline-Ph-UL-14C, a key intermediate in the synthesis of a Dow Elanco experimental product. These processes yield higher product yields than previously reported methods (McKendry & Stanga, 1994).
Spectroscopy and Chemical Analysis
- Vibrational Spectra Studies : Experimental and theoretical vibrational spectra studies of 2-chloro-5-methylaniline and 2-chloro-6-methylaniline were conducted using Fourier Transform Infrared (FT-IR) and Raman spectroscopy, providing insights into their structural and spectroscopic characteristics (Karabacak, Karagöz, & Kurt, 2008), (Arjunan & Mohan, 2009).
Environmental Analysis
- Degradation Product Analysis : In a study on the fate of chloroacetanilide herbicides and their degradation products in the Nzoia Basin, Kenya, 2,6-diethylaniline and 2-ethyl-6-methylaniline, degradation products of alachlor and metolachlor, respectively, were detected in significant concentrations in sediment and water samples, indicating their persistence and potential as pollutants (Osano, Nzyuko, Tole, & Admiraal, 2003).
Medicinal Chemistry
- Synthesis of Antitumor Agents : Research on the synthesis of dasatinib, an antitumor agent, involved using 2-chloro-6-methylaniline as an intermediate, showcasing its utility in the creation of medically significant compounds (Zang, Chen, & Jie, 2009).
Molecular Structure Investigation
- Molecular Structure Elucidation : Studies on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline utilized experimental and theoretical methods to investigate their molecular structure, contributing to a deeper understanding of these compounds at a molecular level (Karabacak, Karagöz, & Kurt, 2009).
Pollution Monitoring
- Monitoring Aromatic Amines in Water : A study monitoring the presence of aromatic amines, including 2- and 4-methylaniline, in Dutch rivers highlighted the importance of these compounds in environmental pollution analysis (Wegman & Korte, 1981).
Safety and Hazards
2,6-Dichloro-N-methylaniline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment . In case of contact, it is recommended to wash off with soap and plenty of water, and to seek medical help .
Future Directions
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-N-methylaniline . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as a person’s age, sex, genetic makeup, and health status can also influence how the compound is absorbed, distributed, metabolized, and excreted in the body, and thus its overall efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-N-methylaniline exhibits unique allosteric modulator properties, enabling it to bind to distinct sites on a single protein and change its functions . It has shown to inhibit population growth in certain bacteria by binding to DNA gyrase and topoisomerase IV enzymes .
Cellular Effects
The cellular effects of this compound are primarily observed in its ability to inhibit bacterial growth. By binding to DNA gyrase and topoisomerase IV enzymes, it interferes with the supercoiling of DNA, a critical process for DNA replication and transcription .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication. By binding to these enzymes, this compound inhibits their function, thereby preventing the bacteria from replicating their DNA and ultimately inhibiting their growth .
Properties
IUPAC Name |
2,6-dichloro-N-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFKKCYRHRKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562162 | |
Record name | 2,6-Dichloro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56462-00-1 | |
Record name | 2,6-Dichloro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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